![molecular formula C13H24N2O2 B14034588 tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate](/img/structure/B14034588.png)
tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (6-(aminomethyl)spiro[33]heptan-2-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique spirocyclic structure, which consists of a spiro[33]heptane core with an aminomethyl group and a tert-butyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene or a dihalide.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine and a halogenated spirocyclic intermediate.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate moiety through the reaction of the aminomethyl-spirocyclic intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic core or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.
科学研究应用
tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can serve as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand the biological activity of spirocyclic molecules and their interactions with biological targets.
Industrial Applications: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but the spirocyclic structure often imparts unique binding properties that can enhance selectivity and potency.
相似化合物的比较
Similar Compounds
- tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate
- tert-Butyl (6-(aminomethyl)-6-fluorospiro[3.3]heptan-2-yl)carbamate
Uniqueness
tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the aminomethyl group can enhance its ability to form hydrogen bonds, potentially leading to stronger interactions with biological targets.
属性
分子式 |
C13H24N2O2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC 名称 |
tert-butyl N-[6-(aminomethyl)spiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-13(7-10)4-9(5-13)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,16) |
InChI 键 |
VCIWVIGZUGVCGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


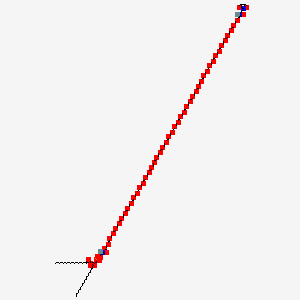
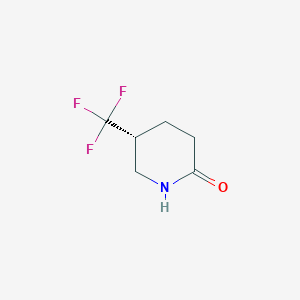
![10,16-diiodo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14034519.png)
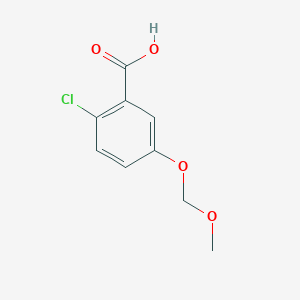
![1,2-bis(4-hydroxyphenyl)-3a-isobutyl-3H-benzo[d]pyrrolo[2,1-b][1,3]oxazine-3,5(3aH)-dione](/img/structure/B14034533.png)
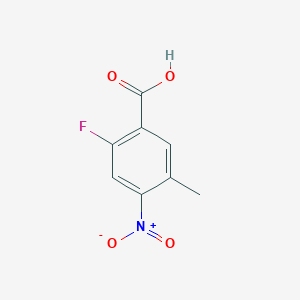
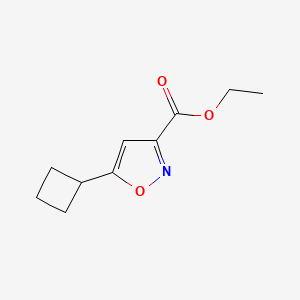
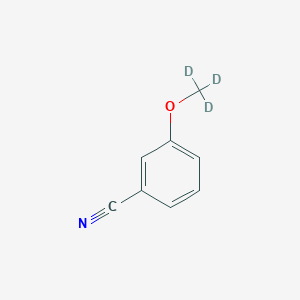
![Methyl 2-(2-bromo-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-1-YL)-2-cyclohexylacetate](/img/structure/B14034557.png)
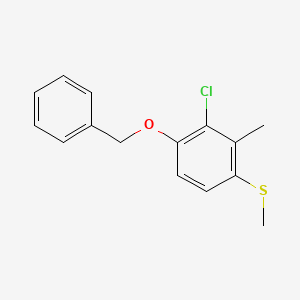
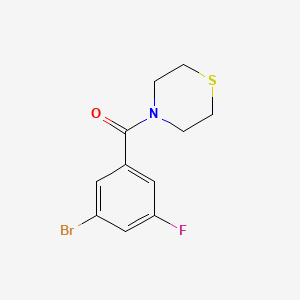
![2-Pyrimidinamine, 4-(6-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14034582.png)
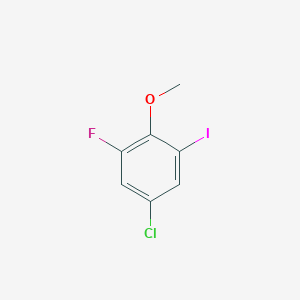
![(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B14034604.png)
